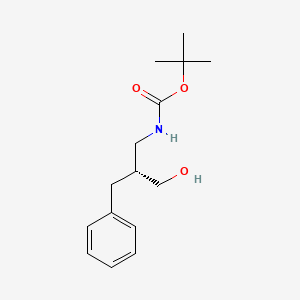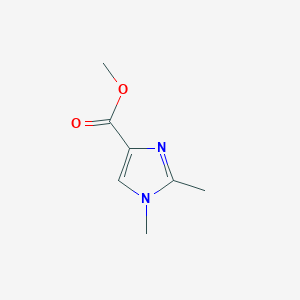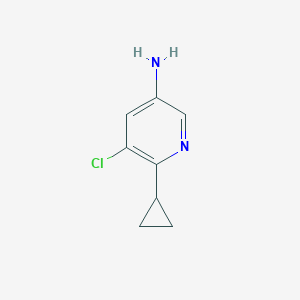
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate is a compound that features a combination of protective groups, including the benzyloxycarbonyl (Cbz) group and the tert-butyldimethylsilyl (TBDMS) group. These protective groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is particularly relevant in the synthesis of peptides and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Protection of the Amino Group: The amino group of the protected serine is then protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate (NaHCO₃) in an aqueous-organic solvent system.
Esterification: The carboxyl group of the doubly protected serine is esterified using methanol and a catalyst such as sulfuric acid (H₂SO₄) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce protective groups more efficiently and sustainably compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate can undergo various types of chemical reactions, including:
Deprotection Reactions: Removal of the protective groups under specific conditions.
Substitution Reactions: Nucleophilic substitution at the benzyloxycarbonyl or tert-butyldimethylsilyl groups.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are the deprotected or substituted derivatives of the original compound, which can be further utilized in synthetic pathways.
Wissenschaftliche Forschungsanwendungen
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of peptides, where the protective groups prevent unwanted side reactions.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Organic Synthesis: Serves as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The compound exerts its effects primarily through the protective groups:
TBDMS Group: Protects the hydroxyl group from nucleophilic attack and oxidation.
Cbz Group: Protects the amino group from nucleophilic attack and oxidation.
These protective groups are selectively removed under specific conditions to reveal the functional groups for further reactions. The molecular targets and pathways involved depend on the specific application and the subsequent reactions the compound undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-((benzyloxy)carbonyl)-L-serinate: Lacks the TBDMS group, making it less protected.
Methyl N-((tert-butyloxycarbonyl)-L-serinate: Uses a different protective group (Boc) instead of Cbz.
Methyl N-((benzyloxy)carbonyl)-O-(trimethylsilyl)-L-serinate: Uses a different silyl protecting group (TMS) instead of TBDMS.
Uniqueness
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate is unique due to the combination of Cbz and TBDMS protective groups, which provide robust protection for both the amino and hydroxyl groups. This makes it particularly useful in multi-step synthetic pathways where selective deprotection is required.
Eigenschaften
Molekularformel |
C18H29NO5Si |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H29NO5Si/c1-18(2,3)25(5,6)24-13-15(16(20)22-4)19-17(21)23-12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,19,21)/t15-/m0/s1 |
InChI-Schlüssel |
MGMBDAZINVGJIJ-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide](/img/structure/B12955327.png)

![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)

![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)






